
(Anthracen-9-yl)methyl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Anthracen-9-yl)methyl bromoacetate is an organic compound that features an anthracene moiety attached to a bromoacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methyl bromoacetate typically involves the reaction of anthracene with bromoacetic acid or its derivatives. One common method is the esterification of anthracene-9-methanol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and bromination reactions are applicable. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(Anthracen-9-yl)methyl bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions, although these are less common for this specific compound.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield anthracene-9-methanol and bromoacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted anthracene derivatives depending on the nucleophile used.
Hydrolysis: Anthracene-9-methanol and bromoacetic acid.
Wissenschaftliche Forschungsanwendungen
(Anthracen-9-yl)methyl bromoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential interactions with biological macromolecules, although specific applications in medicine are less well-documented.
Wirkmechanismus
The mechanism of action of (Anthracen-9-yl)methyl bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromoacetate group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The anthracene moiety can also interact with other aromatic systems through π-π stacking interactions, which may be relevant in material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of a bromoacetate group.
Anthracene-9-methanol: Lacks the bromoacetate group, making it less reactive in nucleophilic substitution reactions.
9,10-Dibromoanthracene: Contains bromine atoms on the anthracene ring itself, leading to different reactivity patterns.
Uniqueness
(Anthracen-9-yl)methyl bromoacetate is unique due to the combination of the reactive bromoacetate group and the photophysically active anthracene moiety. This dual functionality makes it a versatile compound for various synthetic and material science applications.
Eigenschaften
CAS-Nummer |
141989-10-8 |
|---|---|
Molekularformel |
C17H13BrO2 |
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
anthracen-9-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C17H13BrO2/c18-10-17(19)20-11-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9H,10-11H2 |
InChI-Schlüssel |
SOTHVENDOPSHRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12530957.png)
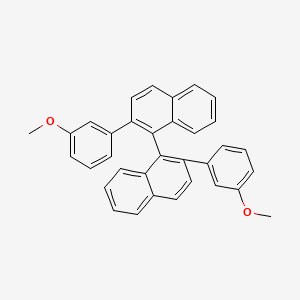
![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
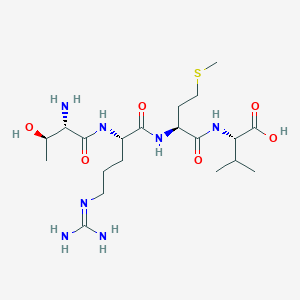
![N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12530985.png)
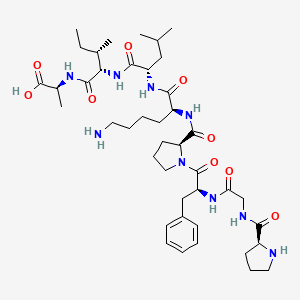
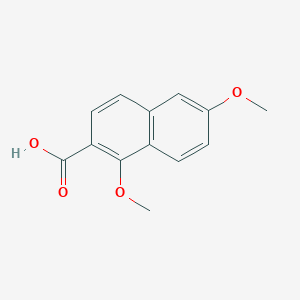
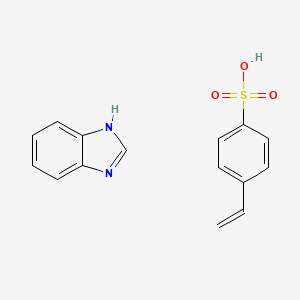
![1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine](/img/structure/B12531000.png)
![N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12531009.png)
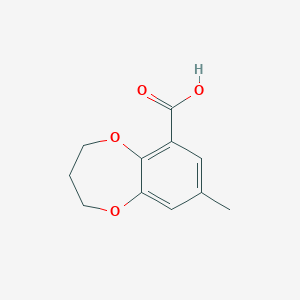

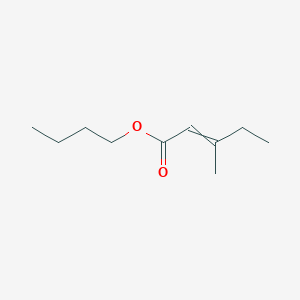
![Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12531029.png)
